![molecular formula C11H11NO2 B1334708 8-Methoxy-1H-benzo[d]azepin-2(3H)-one CAS No. 85175-85-5](/img/structure/B1334708.png)
8-Methoxy-1H-benzo[d]azepin-2(3H)-one
Overview
Description
8-Methoxy-1H-benzo[d]azepin-2(3H)-one (8-Methoxy-benzo[d]azepinone) is an important chemical compound in the field of medicinal chemistry. It is a heterocyclic compound and has a variety of pharmacological properties. 8-Methoxy-benzo[d]azepinone has been used in various research applications due to its structural similarity to other compounds and its ability to act as a ligand for various receptors.
Scientific Research Applications
GluN2B Receptor Radioligands
The compound has been studied as a candidate for GluN2B receptor radioligands . These radioligands have high binding in the cerebellum but not to σ1 receptors . This could potentially be used in imaging the GluN2B subunit within rat N-methyl-D-aspartate receptors .
Investigation of Cross-Reactivity to σ1 Receptors
The compound has been used in studies investigating potential cross-reactivity to σ1 receptors . This is important in understanding the specificity of these compounds when used as radioligands .
Development of BET Inhibitors
The compound has been used in the design and characterization of 1,3-dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors . These inhibitors could potentially be used in the treatment of various diseases, including cancer .
Mechanism of Action
Target of Action
The primary targets of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, also known as 8-methoxy-1,3-dihydro-2H-3-benzazepin-2-one, are the bromodomains of the BET (Bromodomain and Extra-Terminal motif) family proteins . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Mode of Action
The compound interacts with its targets by binding to the bromodomains of the BET proteins . This interaction disrupts the ability of these proteins to recognize acetylated histones, thereby altering gene expression .
Biochemical Pathways
The affected pathways primarily involve gene expression regulation. By inhibiting the BET proteins, the compound can alter the transcription of genes that these proteins regulate . The downstream effects of this action can vary widely depending on the specific genes affected.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific genes whose expression is altered. For instance, if the compound affects genes involved in cell proliferation, it could potentially have anti-proliferative effects .
properties
IUPAC Name |
8-methoxy-1,3-dihydro-3-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-10-3-2-8-4-5-12-11(13)7-9(8)6-10/h2-6H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNNFDKEVAURGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400971 | |
Record name | 8-methoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817833 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Methoxy-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
85175-85-5 | |
Record name | 8-methoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-2,3-dihydro-1H-3-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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